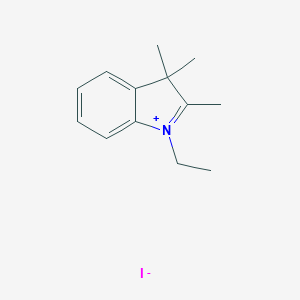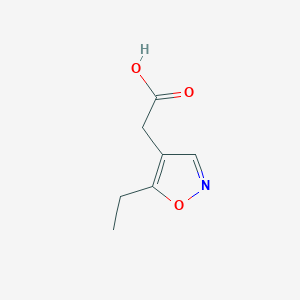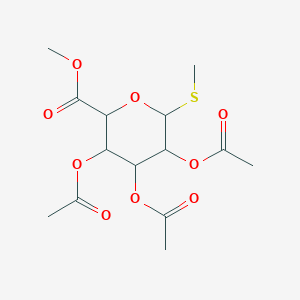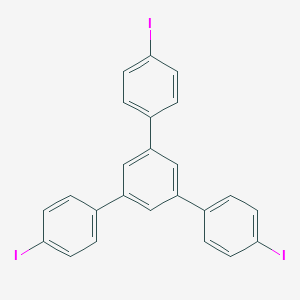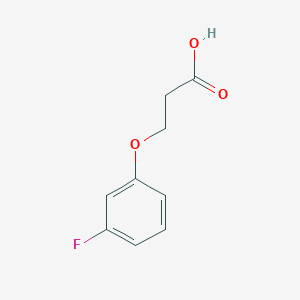
Ácido 3-(3-fluorofenoxi)propanoico
Descripción general
Descripción
3-(3-Fluorophenoxy)propanoic acid is a chemical compound that is part of a broader class of fluoroorganic compounds. These compounds are characterized by the presence of fluorine atoms attached to an aromatic ring, which can significantly alter the chemical and physical properties of the molecule. The specific structure of 3-(3-Fluorophenoxy)propanoic acid includes a fluorophenyl group linked to a propanoic acid moiety.
Synthesis Analysis
The synthesis of related fluoro-substituted organotin(IV) carboxylates has been described, where the ligands are similar to 3-(3-Fluorophenoxy)propanoic acid. These compounds were synthesized and characterized by various spectroscopic methods, confirming the formation of the desired products . Another study reports the synthesis of novel esters using 3-fluoro-4-cyanophenol as a starting compound, which is structurally related to 3-(3-Fluorophenoxy)propanoic acid . Additionally, the synthesis of various acetamides using 3-fluoro-4-cyanophenol suggests a potential synthetic route for related compounds .
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied. For instance, the crystallographic data for one of the synthesized organotin(IV) complexes revealed a distorted tetrahedral geometry around the central tin atom . In another study, the vibrational and electronic structure of an unnatural amino acid with a similar fluorophenyl group was investigated using DFT calculations and spectroscopic methods .
Chemical Reactions Analysis
The chemical reactivity of fluoro-substituted phenols has been studied, showing that the regioselectivity and rate of ortho-hydroxylation are pH-dependent . This suggests that the presence of the fluorine atom can influence the chemical behavior of the phenolic compounds during reactions. Additionally, the synthesis of organotin esters of a compound structurally similar to 3-(3-Fluorophenoxy)propanoic acid has been reported, providing insight into the potential reactions that this compound might undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluoroorganic compounds are often influenced by the presence of the fluorine atom. For example, the study of the vibrational spectra of 2-(4-fluorobenzylideneamino) propanoic acid revealed specific interactions and electronic properties that are characteristic of fluorinated compounds . The organotin(IV) complexes mentioned earlier also exhibited specific interactions with DNA, which could be attributed to the unique properties of the fluorinated ligands .
Relevant Case Studies
The organotin(IV) complexes with fluorinated ligands have been screened for anti-HCV activity, showing potential as biologically active compounds . This demonstrates the relevance of studying the properties and synthesis of compounds like 3-(3-Fluorophenoxy)propanoic acid, as they may lead to the development of new therapeutic agents. Additionally, the study of the vibrational spectra of related compounds has implications for their potential anticancer activity .
Aplicaciones Científicas De Investigación
Medicina
En el campo de la medicina, el ácido 3-(3-fluorofenoxi)propanoico se explora por su potencial como bloque de construcción en la síntesis de varios compuestos farmacológicamente activos. Su estructura única podría utilizarse en el desarrollo de nuevos agentes terapéuticos, particularmente aquellos que se dirigen a sitios receptores donde la parte fluorofenoxi puede conferir una mayor afinidad de unión o selectividad .
Agricultura
La investigación agrícola investiga el uso del ácido 3-(3-fluorofenoxi)propanoico en la síntesis de herbicidas. Su capacidad para interrumpir el crecimiento de las plantas al interferir con los procesos fisiológicos clave lo convierte en un candidato para controlar especies invasoras o malezas que son resistentes a los herbicidas tradicionales .
Ciencia de Materiales
En la ciencia de materiales, los derivados de este compuesto se están estudiando por su posible uso en la creación de nuevos polímeros. El grupo fluorofenoxi podría impartir a los materiales propiedades únicas como la resistencia a solventes y productos químicos, haciéndolos adecuados para aplicaciones especializadas.
Ciencias Ambientales
Los científicos ambientales están interesados en el ácido 3-(3-fluorofenoxi)propanoico debido a sus posibles productos de degradación y su destino ambiental. Comprender su descomposición podría ayudar a evaluar el impacto ambiental de los nuevos compuestos fluorados y ayudar en el desarrollo de alternativas más ecológicas .
Bioquímica
Los bioquímicos utilizan el ácido 3-(3-fluorofenoxi)propanoico en la investigación de proteómica. Puede servir como precursor para compuestos que modifican proteínas o péptidos, lo que ayuda a estudiar la función y la interacción de las proteínas en un contexto biológico .
Farmacología
En farmacología, el compuesto se utiliza para la síntesis de fármacos experimentales. Sus propiedades estructurales pueden influir en la farmacocinética y la farmacodinámica de estos nuevos fármacos, lo que podría llevar al descubrimiento de compuestos con mayor eficacia y menos efectos secundarios .
Safety and Hazards
Safety data sheets suggest that exposure to “3-(3-Fluorophenoxy)propanoic acid” should be avoided. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised. The compound should be used only in well-ventilated areas .
Propiedades
IUPAC Name |
3-(3-fluorophenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c10-7-2-1-3-8(6-7)13-5-4-9(11)12/h1-3,6H,4-5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGIQPNNPXKPLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30567999 | |
| Record name | 3-(3-Fluorophenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30567999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
133077-42-6 | |
| Record name | 3-(3-Fluorophenoxy)propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133077-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Fluorophenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30567999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-fluorophenoxy)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







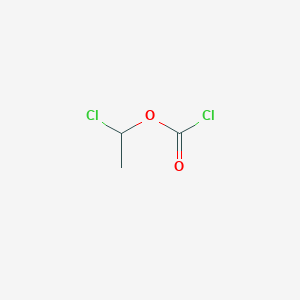
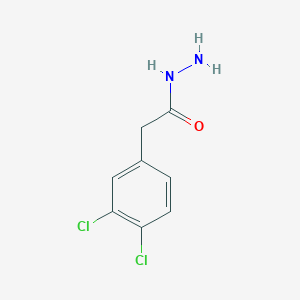
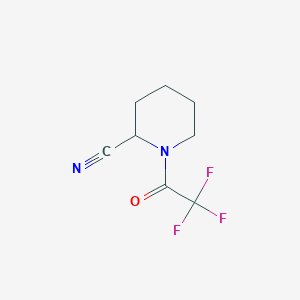
![3-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]propyl 8-fluoro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate](/img/structure/B140574.png)
